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Compound of Interest

Compound Name: TK-642

Cat. No.: B12371675 Get Quote

An In-depth Overview of the Potent and Selective Allosteric SHP2 Inhibitor

TK-642 is a novel, orally bioavailable allosteric inhibitor of the Src homology-2 domain-

containing protein tyrosine phosphatase 2 (SHP2).[1] As a pyrazolopyrazine-based compound,

TK-642 has demonstrated high potency and selectivity, positioning it as a significant candidate

for further investigation in oncology, particularly for esophageal cancer.[1] This technical guide

provides a comprehensive overview of its chemical structure, properties, and the experimental

protocols used in its initial characterization.

Chemical Structure and Properties
TK-642 is identified by the chemical formula C17H20ClN7S and has a molecular weight of

389.91 g/mol .[2] Its structure is characterized by a pyrazolopyrazine core.

Table 1: Physicochemical and Pharmacokinetic Properties of TK-642
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Property Value Reference

Molecular Formula C17H20ClN7S [2]

Molecular Weight 389.91 g/mol [2]

CAS Number 2765183-10-4 [2]

Oral Bioavailability (F) 42.5% [1]

Half-life (t1/2) 2.47 hours [1]

Table 2: In Vitro Inhibitory Activity of TK-642

Target IC50 Cell Line Reference

SHP2WT 2.7 nmol/L N/A [1]

KYSE-520 cells 5.73 µmol/L Esophageal Cancer [1]

Mechanism of Action
TK-642 functions as a reversible and non-competitive allosteric inhibitor of SHP2.[1] It binds to

the "tunnel-like" allosteric pocket at the interface of the N-SH2, C-SH2, and protein tyrosine

phosphatase (PTP) domains.[1][3] This binding stabilizes SHP2 in an auto-inhibited, inactive

conformation, thereby preventing its dephosphorylation activity. By inhibiting SHP2, TK-642
effectively suppresses downstream signaling pathways, including the AKT and ERK pathways,

which are crucial for cell proliferation and survival.[1]

Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization

of TK-642.

SHP2 Inhibition Assay
The inhibitory activity of TK-642 against SHP2 was determined using a biochemical assay. The

procedure involved the incubation of the SHP2 enzyme with varying concentrations of TK-642.

The enzymatic reaction was initiated by the addition of a substrate, and the reaction progress
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was monitored. The half-maximal inhibitory concentration (IC50) was then calculated from the

resulting dose-response curves.

Cell Proliferation Assay
The anti-proliferative effects of TK-642 were assessed using the KYSE-520 esophageal cancer

cell line.[1] Cells were seeded in 96-well plates and treated with a range of concentrations of

TK-642 (0 to 100 µmol/L) for 96 hours.[1] Cell viability was then measured to determine the

IC50 value, which represents the concentration of the compound that inhibits cell growth by

50%.

Cellular Thermal Shift Assay (CETSA)
CETSA was employed to confirm the direct binding of TK-642 to the SHP2 protein within a

cellular context.[1]

Cell Treatment: KYSE-520 cells were treated with 10 μmol/L of TK-642 or a vehicle control

(DMSO) for 3 hours.[1]

Heat Shock: The treated cells were subjected to a temperature gradient.

Protein Extraction and Analysis: Following the heat shock, the cells were lysed, and the

soluble protein fraction was collected. The expression levels of SHP2 and a loading control

(GAPDH) were detected by Western blot.[1] An increased thermal stability of SHP2 in the

presence of TK-642 indicates direct target engagement.

Western Blot Analysis for Signaling Pathway Modulation
To investigate the effect of TK-642 on downstream signaling, the phosphorylation levels of key

proteins in the AKT and ERK pathways were analyzed by Western blot.

Cell Treatment: KYSE-520 cells were treated with TK-642.

Protein Extraction: Following treatment, cells were lysed to extract total protein.

Electrophoresis and Transfer: Protein samples were separated by SDS-PAGE and

transferred to a PVDF membrane.
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Immunoblotting: The membrane was probed with primary antibodies specific for the

phosphorylated and total forms of AKT and ERK, followed by incubation with HRP-

conjugated secondary antibodies.

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL)

detection system. A decrease in the ratio of phosphorylated to total AKT and ERK indicates

inhibition of these pathways.

Visualizations
Signaling Pathway Inhibition
The following diagram illustrates the inhibitory effect of TK-642 on the SHP2-mediated AKT and

ERK signaling pathways.
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TK-642 inhibits SHP2, blocking downstream ERK and AKT signaling.
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Experimental Workflow: Cellular Thermal Shift Assay
(CETSA)
This diagram outlines the key steps in the CETSA protocol used to verify the binding of TK-642
to SHP2 in cells.
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Workflow for determining TK-642 target engagement using CETSA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [TK-642: A Technical Guide for Drug Development
Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12371675#tk-642-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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